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Compound of Interest

Compound Name: 2-(4-Bromophenyl)furan

Cat. No.: B086049 Get Quote

An In-depth Technical Guide on the Core Chemical Properties of 2-(4-Bromophenyl)furan

Introduction
2-(4-Bromophenyl)furan is a heterocyclic aromatic compound that incorporates both a furan

ring and a brominated phenyl group. This bifunctional molecular architecture makes it a

valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals

and functional materials. The presence of the bromine atom provides a reactive handle for

various cross-coupling reactions, allowing for the introduction of diverse substituents. The furan

moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a common

scaffold in many biologically active compounds. This guide provides a comprehensive overview

of the chemical and physical properties of 2-(4-Bromophenyl)furan, its spectroscopic

signature, relevant experimental protocols, and safety information.

Chemical and Physical Properties
The fundamental physicochemical properties of 2-(4-Bromophenyl)furan are summarized in

the table below. These properties are crucial for its handling, storage, and application in

synthetic chemistry.
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Property Value

Molecular Formula C₁₀H₇BrO[1]

Molecular Weight 223.07 g/mol [1]

CAS Number 14297-34-8[1][2]

Appearance Off-white solid[2]

Melting Point 83-84.5 °C[2]

Boiling Point 277.4 ± 15.0 °C (Predicted)[2]

Density 1.451 ± 0.06 g/cm³ (Predicted)[2]

Purity ≥98%[1]

Solubility Soluble in common organic solvents.

InChI
1S/C10H7BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-

10/h1-7H

InChIKey FBIKSVALROQWIY-UHFFFAOYSA-N[3]

SMILES C1=COC(=C1)C2=CC=C(C=C2)Br[1]

Computational Chemistry Data
Computational predictions provide valuable insights into the behavior of 2-(4-
Bromophenyl)furan in various chemical environments.

Parameter Value

TPSA 13.14

LogP 3.7091[1]

Hydrogen Bond Acceptors 1[1]

Hydrogen Bond Donors 0[1]

Rotatable Bonds 1[1]
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Spectroscopic Data
While specific experimental spectra for 2-(4-Bromophenyl)furan are not readily available in

the provided search results, the expected spectroscopic characteristics can be predicted based

on its structure and data from analogous compounds like 5-(4-bromophenyl)furan-2-

carbaldehyde.[4]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic

region corresponding to the protons on the furan and phenyl rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic

carbons of the furan and bromophenyl rings.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions

corresponding to C-H and C=C bonds in the aromatic systems.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to

show a prominent molecular ion peak. A characteristic isotopic pattern for the molecular ion

(M+ and M+2 peaks in an approximate 1:1 ratio) will be observed due to the presence of

bromine.[4]

General Experimental Protocol for Spectroscopic
Analysis
NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[4]

Instrumentation: Acquire the data on a Fourier Transform NMR spectrometer, typically

operating at a field strength of 300 MHz or higher for ¹H NMR.[4]

¹H NMR Acquisition: Use a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds. Use tetramethylsilane (TMS) as an internal standard (0

ppm).[4]
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¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A larger sample size (20-

50 mg) may be required, and longer acquisition times are necessary.[4]

IR Spectroscopy:

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR

crystal and ensure good contact.[4]

Acquisition: Record a background spectrum of the empty instrument. Acquire the sample

spectrum, typically in the range of 4000-400 cm⁻¹.[4]

Mass Spectrometry:

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC-MS).

Ionization: Use electron ionization (EI) at 70 eV.

Analysis: Scan a mass range appropriate for the molecular weight of the compound.

Experimental Protocols
The following protocol describes a general method for the synthesis of N-(4-

bromophenyl)furan-2-carboxamide, a derivative of the core structure, via a Suzuki-Miyaura

cross-coupling reaction. This illustrates a common application of compounds containing a

bromophenyl moiety.[5]

Synthesis of N-(4-bromophenyl)furan-2-carboxamide
Analogues via Suzuki-Miyaura Cross-Coupling
Materials:

N-(4-bromophenyl)furan-2-carboxamide

Aryl or heteroaryl boronic acids

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium phosphate (K₃PO₄)

1,4-Dioxane

Water

Ethyl acetate

Argon or Nitrogen gas

Procedure:

Add N-(4-bromophenyl)furan-2-carboxamide (1.0 eq., 0.488 mmol) to a Schlenk tube under

an inert argon atmosphere.[5]

Add the tetrakis(triphenylphosphine)palladium(0) catalyst and 5 mL of 1,4-dioxane.[5]

Stir the mixture for 30 minutes at room temperature.[5]

Add the respective aryl or heteroaryl boronic acid (1.1 eq., 0.537 mmol), K₃PO₄ (1.0 eq.,

0.488 mmol) as a base, and 0.5 mL of water.[5]

Reflux the reaction mixture for 8–18 hours.[5]

Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

Upon completion, wash the reaction mixture with ethyl acetate and dry it using a rotary

evaporator.[5]

Reactivity and Chemical Behavior
2-(4-Bromophenyl)furan possesses two key reactive sites: the furan ring and the

bromophenyl group.

Furan Ring: The furan ring is an electron-rich aromatic system and is susceptible to

electrophilic substitution reactions.[6] It is considerably more reactive than benzene in such

reactions due to the electron-donating effect of the oxygen heteroatom.[6] It can also

participate in cycloaddition reactions.[7]
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Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional group for

various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck,

and Sonogashira couplings. This allows for the straightforward introduction of aryl, vinyl, or

alkynyl substituents at the para-position of the phenyl ring.

Core reactivity pathways of 2-(4-Bromophenyl)furan.

Safety and Handling
Hazard Identification:

May cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed.

[8]

Hazard Code: Xi (Irritant).[2]

Handling and Storage:

Avoid breathing dust, vapor, mist, or gas.[8]

Avoid contact with skin and eyes.[8]

Use only in a chemical fume hood.[8]

Store in a tightly closed container in a dry place.[8]

Keep refrigerated for long-term storage.[8]

May form explosive peroxides on prolonged storage.[9]

Personal Protective Equipment:

Eyes: Safety glasses.[8]

Skin: Wear appropriate protective gloves to prevent skin exposure.[8]

Clothing: Wear appropriate protective clothing to prevent skin exposure.[8]

Disposal:
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Dispose of in a manner consistent with federal, state, and local regulations.[8]

Contact a licensed professional waste disposal service to dispose of this material.[8]

Starting Materials
(e.g., N-(4-bromophenyl)furan-2-carboxamide,

Boronic Acid)

Suzuki-Miyaura
Cross-Coupling

Pd(PPh₃)₄, Base,
Solvent, Heat Aqueous Workup

& Extraction
Column

Chromatography Purified Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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